N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-2-phenoxyacetamide
Description
Properties
IUPAC Name |
N-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c21-18(14-23-16-4-2-1-3-5-16)19-12-17(15-6-9-22-13-15)20-7-10-24-11-8-20/h1-6,9,13,17H,7-8,10-12,14H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFCIZIKZBDYOSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(CNC(=O)COC2=CC=CC=C2)C3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-2-phenoxyacetamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The thiomorpholine ring can be reduced under specific conditions.
Substitution: The phenoxyacetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dicarboxylic acid, while reduction of the thiomorpholine ring can yield thiomorpholine derivatives .
Scientific Research Applications
N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-2-phenoxyacetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-2-phenoxyacetamide involves its interaction with specific molecular targets. The furan ring can interact with enzymes or receptors, while the thiomorpholine ring may modulate biological pathways. The phenoxyacetamide group can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Structural Comparison
The table below highlights structural similarities and differences:
Key Observations :
- The target compound’s thiomorpholinoethyl group distinguishes it from simpler acetamides (e.g., ) and aligns with sulfur-containing analogs in and .
- The phenoxyacetamide moiety is shared with MAO inhibitors in but differs from thioacetamide derivatives in .
Functional and Pharmacological Comparison
MAO Inhibition ()
- Compound 12 : Selective MAO-A inhibitor (Selectivity Index = 245) with moderate potency (IC₅₀ = 0.18 μM for MAO-A).
- Compound 21 : Dual MAO-A/MAO-B inhibitor (IC₅₀ = 0.018 μM for MAO-A; 0.07 μM for MAO-B).
Antibacterial Activity ()
- Quinolone derivatives (): Piperazinyl-quinolones with 2-(furan-3-yl)ethyl groups exhibit MIC values of 0.25–4 μg/mL against Staphylococcus aureus and Escherichia coli.
- Thioacetamide-quinazolinones (): Moderate activity against Gram-positive bacteria (MIC = 8–32 μg/mL).
Kinase and Enzyme Modulation ()
Critical Notes and Limitations
Toxicological Data: No toxicity studies are available for the target compound. Analogs like thiophene fentanyl () highlight the need for caution in untested molecules .
Activity Gaps : While structural analogs suggest MAO or antibacterial activity, the target compound’s specific effects require empirical validation.
Biological Activity
N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-2-phenoxyacetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
This compound features:
- Furan Ring : Contributes to the compound's reactivity and biological interactions.
- Thiomorpholine Ring : May modulate biological pathways and enhance binding affinity to targets.
- Phenoxyacetamide Group : Enhances the compound's solubility and pharmacokinetic properties.
The biological activity of this compound is believed to stem from its interaction with specific molecular targets. The mechanisms include:
- Enzyme Interaction : The furan ring can interact with enzymes, potentially inhibiting their activity.
- Receptor Modulation : The thiomorpholine moiety may influence receptor pathways, affecting cellular responses.
- Binding Affinity : The phenoxyacetamide group enhances binding to proteins or other biomolecules, influencing their function.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections.
Anticancer Activity
The compound has been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines through:
- Cell Cycle Arrest : Inhibition of key regulatory proteins involved in cell proliferation.
- Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress leading to cancer cell death.
Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound revealed:
- Tested Strains : Escherichia coli, Staphylococcus aureus.
- Results : The compound displayed a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, indicating potent antimicrobial activity.
Study 2: Anticancer Potential
In a study assessing the anticancer potential:
- Cell Lines Tested : MCF-7 (breast cancer) and HeLa (cervical cancer).
- Results : The compound reduced cell viability by 50% at concentrations of 10 µM after 48 hours, suggesting significant anticancer effects.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Furan Derivatives | Furan ring present | Antimicrobial, anticancer |
| Thiomorpholine Compounds | Thiomorpholine ring | Neuroprotective, antimicrobial |
| Phenoxyacetamides | Phenoxy group | Anti-inflammatory, analgesic |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
